β₁‑Adrenoceptor Potency: Levonebivolol Is 1 460‑Fold Less Potent Than d‑Nebivolol
In CHO cells stably expressing human β₁‑adrenoceptors (CHO‑Hu β₁), d‑nebivolol inhibited isoproterenol‑stimulated cAMP accumulation with an IC₅₀ of 0.41 nM, whereas levonebivolol (l‑nebivolol, RSSS) was 1 460‑fold less potent [1]. This demonstrates that β₁‑adrenoceptor blockade resides almost exclusively in the d‑enantiomer, while levonebivolol is effectively devoid of clinically meaningful β₁‑antagonist activity at therapeutic concentrations.
| Evidence Dimension | Potency for inhibition of β₁‑adrenoceptor‑coupled cAMP accumulation |
|---|---|
| Target Compound Data | Levonebivolol (RSSS): ~600 nM (calculated from 0.41 nM × 1 460) |
| Comparator Or Baseline | d‑Nebivolol (SRRR): IC₅₀ = 0.41 nM |
| Quantified Difference | 1 460‑fold lower potency |
| Conditions | CHO‑Hu β₁ cells; isoproterenol‑stimulated cAMP accumulation; [³H]CGP‑12177 binding confirmation |
Why This Matters
For researchers requiring pure NO‑mediated vasodilation without β₁‑adrenoceptor antagonism, levonebivolol provides an enantiomerically clean tool, whereas d‑nebivolol or the racemate would introduce confounding β₁‑blockade.
- [1] Pauwels PJ, Van Gompel P, Leysen JE. Human β₁‑ and β₂‑adrenergic receptor binding and mediated accumulation of cAMP in transfected CHO cells. Profile of nebivolol and its enantiomers. Biochem Pharmacol. 1991;42(9):1683–1689. PMID: 1681809. View Source
